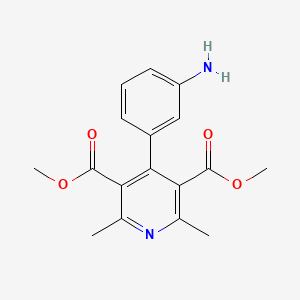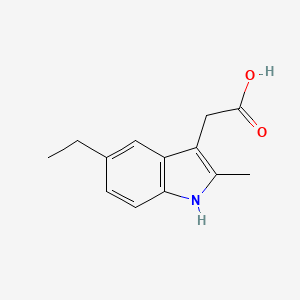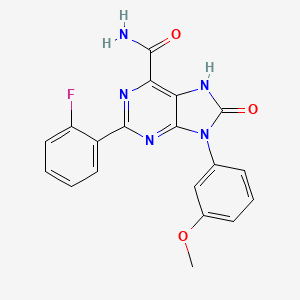![molecular formula C23H22N2O4 B2776697 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 664368-88-1](/img/structure/B2776697.png)
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They are frequently used in the synthesis of various organic compounds and are considered important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . An example of such a reaction is the Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . The exact molecular structure of the specific compound “this compound” would require further analysis.Chemical Reactions Analysis
Indole derivatives are versatile and can participate in a variety of chemical reactions. For instance, they can undergo a one-pot condensation reaction with other compounds in the presence of a suitable catalyst .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Isolation of Intermediates in Synthesis The synthesis of new tricyclic products through the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate (DMAD) has been explored. This process, in the presence of sodium carbonate as a catalyst, yields compounds that could serve as intermediates for further chemical transformations, highlighting the compound's role in the synthesis of complex chemical structures (Fattahi et al., 2018).
Anticholinesterase Activity Research into N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides has demonstrated their significant activity against acetylcholinesterase (AChE). The structure-activity relationship (SAR) studies suggest that modifications on the coumarin scaffold, such as the introduction of benzyloxy moieties, can enhance anti-AChE activity. This application is critical in developing potential treatments for diseases characterized by cholinesterase inhibition, such as Alzheimer's (Ghanei-Nasab et al., 2016).
Antioxidant and Antimicrobial Activities The synthesis and characterization of Schiff bases containing the indole moiety and their derivatives, including the subject compound, have been analyzed for their antioxidant and antimicrobial activities. Some compounds in this category exhibit promising biological activities, indicating potential applications in combating oxidative stress and microbial infections (Saundane & Mathada, 2015).
Inhibitors of ABCG2 Optimization of the chromone scaffold through QSAR and docking studies identified potent inhibitors of the ABCG2 transporter. Compounds derived from this chemical structure have shown high inhibitory activity against ABCG2, suggesting potential applications in overcoming multidrug resistance in cancer treatment (Roussel et al., 2019).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-13-4-6-20-18(10-13)17(14(2)25-20)8-9-24-22(26)19-12-15-11-16(28-3)5-7-21(15)29-23(19)27/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTUYGZBAOLHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)
![(E)-N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2776616.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2776617.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2776623.png)
![Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)
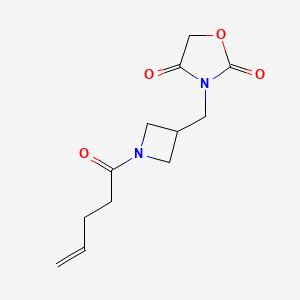
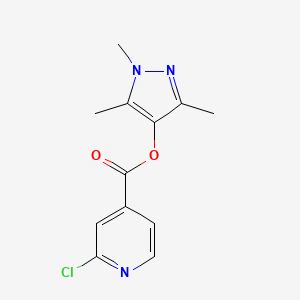

![Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2776632.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)
